molecular formula C9H17NO2 B2417334 {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine CAS No. 1870529-68-2

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Cat. No.: B2417334
CAS No.: 1870529-68-2
M. Wt: 171.24
InChI Key: GELBTJSBMKXIDF-UHFFFAOYSA-N
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Description

{1,7-Dioxaspiro[45]decan-2-yl}methanamine is a chemical compound with the molecular formula C9H17NO2 It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine source, such as ammonia or an amine derivative, in the presence of a catalyst. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .

Scientific Research Applications

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The spirocyclic structure may also play a role in its activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is unique due to its specific spirocyclic structure and the positioning of the oxygen atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,9-dioxaspiro[4.5]decan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8-2-4-9(12-8)3-1-5-11-7-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELBTJSBMKXIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(O2)CN)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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